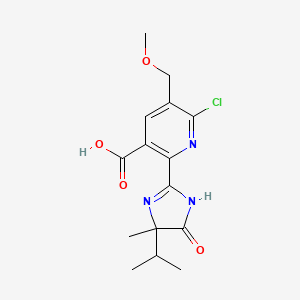
alpha-Chloro Imazamox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Chloro Imazamox is a derivative of Imazamox, a herbicide belonging to the imidazolinone family. It is primarily used for controlling a wide range of weeds in various crops. The compound is known for its high efficacy and selectivity, making it a valuable tool in agricultural weed management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Chloro Imazamox involves several steps, starting with the preparation of the imidazolinone core. This is typically achieved through a condensation reaction between an appropriate amine and a carboxylic acid derivative. The chlorination step is then carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Alpha-Chloro Imazamox undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, which can have different biological activities and applications .
Scientific Research Applications
Alpha-Chloro Imazamox has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other imidazolinone derivatives.
Medicine: Research is ongoing to investigate its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides for agricultural applications.
Mechanism of Action
Alpha-Chloro Imazamox exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By blocking AHAS, this compound disrupts protein synthesis, leading to the death of susceptible plants . The compound is absorbed by roots and foliage and translocated to the growing points, where it exerts its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Imazethapyr: Another imidazolinone herbicide with a similar mode of action.
Imazapic: Known for its use in controlling a broad spectrum of weeds.
Imazapyr: Effective against both annual and perennial weeds.
Uniqueness
Alpha-Chloro Imazamox is unique due to its specific substitution pattern, which enhances its selectivity and efficacy compared to other imidazolinone herbicides. Its chlorinated structure allows for better control over its reactivity and biological activity, making it a valuable compound in both research and agricultural applications .
Properties
IUPAC Name |
6-chloro-5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4/c1-7(2)15(3)14(22)18-12(19-15)10-9(13(20)21)5-8(6-23-4)11(16)17-10/h5,7H,6H2,1-4H3,(H,20,21)(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEJPVFVMUHVDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C(=N2)Cl)COC)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)


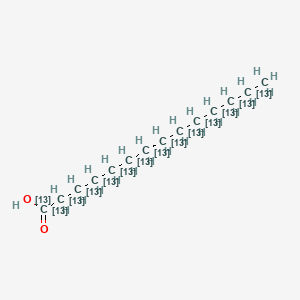
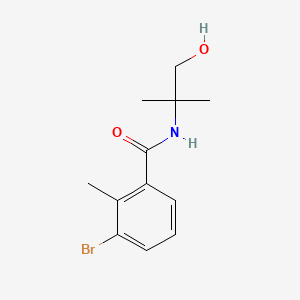
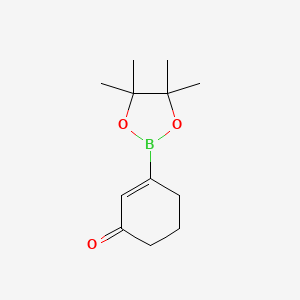
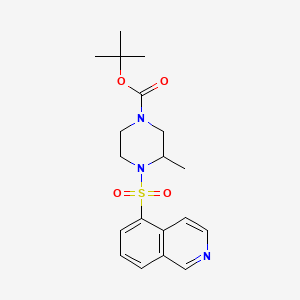
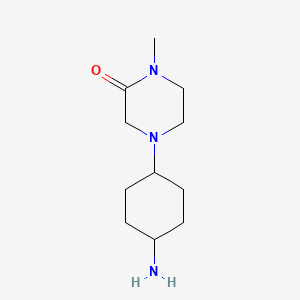
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)
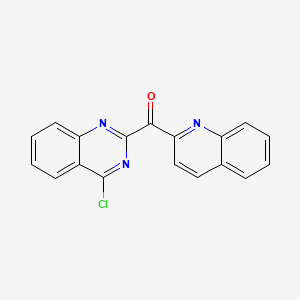
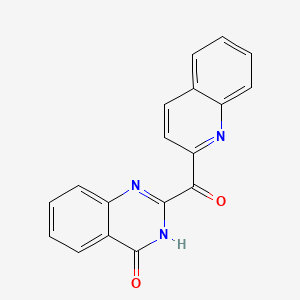
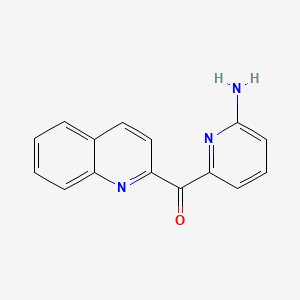
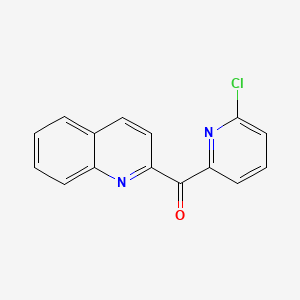
![Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide](/img/structure/B565946.png)
